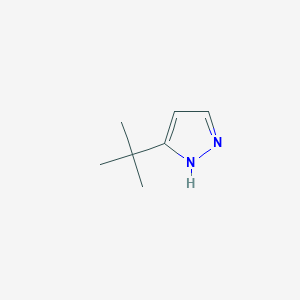

3-tert-butyl-1H-pyrazole

Description

Propriétés

IUPAC Name |

5-tert-butyl-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-7(2,3)6-4-5-8-9-6/h4-5H,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIDCITOHTLPMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70166349 | |

| Record name | 3(5)-t-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15802-80-9 | |

| Record name | 3-(1,1-Dimethylethyl)-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15802-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3(5)-t-Butylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015802809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3(5)-t-Butylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70166349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-tert-butyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

synthesis of 3-tert-butyl-1H-pyrazole

An In-Depth Technical Guide to the Synthesis of 3-tert-butyl-1H-pyrazole

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-tert-butyl-1H-pyrazole, a heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Pyrazoles are a well-established class of compounds with diverse biological activities, and the incorporation of a bulky tert-butyl group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] This document is intended for researchers, medicinal chemists, and process development professionals, offering a detailed exploration of the prevalent synthetic strategies, underlying reaction mechanisms, and practical, field-tested experimental protocols. We will focus on the most reliable and scalable methods, emphasizing the chemical reasoning behind procedural choices to ensure both reproducibility and a deeper understanding of the synthesis.

Introduction: The Significance of the 3-tert-butyl-1H-pyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2][3] The strategic placement of substituents on the pyrazole ring allows for the fine-tuning of a compound's biological activity.

The 3-tert-butyl substituent is particularly noteworthy. Its significant steric bulk can serve multiple purposes in drug design:

-

Enforcing Specific Conformations: The tert-butyl group can lock the molecule into a desired bioactive conformation by restricting bond rotation.

-

Improving Metabolic Stability: It can shield metabolically labile positions from enzymatic degradation, thereby increasing the compound's half-life.

-

Enhancing Lipophilicity: The group increases the molecule's oil-water partition coefficient (logP), which can improve membrane permeability and oral absorption.

Given these advantages, reliable and scalable access to 3-tert-butyl-1H-pyrazole and its derivatives is a critical objective for synthetic chemists in drug discovery and development.

Core Synthetic Strategy: The Knorr Pyrazole Synthesis

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, first reported in 1883.[1][4] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine or one of its derivatives.[5][6] The overall transformation is a dehydration reaction that forms the aromatic pyrazole ring.

For the , the key retrosynthetic disconnection points to hydrazine hydrate and a 1,3-dicarbonyl compound bearing a tert-butyl group. The most logical precursor is 4,4-dimethyl-3-oxopentanal (pivaloylacetaldehyde) or its synthetic equivalent.

Caption: Retrosynthetic analysis of 3-tert-butyl-1H-pyrazole.

Mechanism of the Knorr Synthesis

The Knorr synthesis proceeds via a well-established mechanism. The reaction is typically acid-catalyzed, as protonation of a carbonyl oxygen activates it toward nucleophilic attack by the hydrazine.[7]

-

Initial Condensation: One of the nitrogen atoms of hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.

-

Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.

-

Dehydration: The resulting five-membered ring intermediate readily eliminates two molecules of water to form the stable, aromatic pyrazole ring.

Caption: Generalized mechanism of the Knorr pyrazole synthesis.

Synthesis of Key Precursors

Direct access to 4,4-dimethyl-3-oxopentanal can be challenging. A more practical and widely used precursor is 4,4-dimethyl-3-oxopentanenitrile (pivaloylacetonitrile). This β-ketonitrile serves as an excellent synthetic equivalent and is readily converted to the desired pyrazole.[8][9]

Preparation of 4,4-dimethyl-3-oxopentanenitrile

Pivaloylacetonitrile is a crucial intermediate that can be prepared via a Claisen-type condensation between a pivalate ester (e.g., ethyl pivaloate) and acetonitrile.[8][10] The reaction requires a strong base, such as sodium ethoxide or sodium hydride, to deprotonate the α-carbon of acetonitrile, generating the nucleophile that attacks the ester.

Caption: Synthesis workflow for the key β-ketonitrile precursor.

Primary Synthetic Protocol: From Pivaloylacetonitrile to 3-tert-butyl-1H-pyrazole

The reaction of a β-ketonitrile with hydrazine is a classic and highly efficient method for producing 3-amino-5-substituted-pyrazoles.[9] In this case, the reaction of pivaloylacetonitrile with hydrazine hydrate initially yields 5-amino-3-tert-butyl-1H-pyrazole. While this aminopyrazole is a valuable intermediate in its own right,[11][12] for the synthesis of the parent 3-tert-butyl-1H-pyrazole, a subsequent deamination step would be required.

However, a more direct route involves the reaction of a 1,3-diketone with hydrazine. The diketone 2,2,6,6-tetramethyl-3,5-heptanedione (dipivaloylmethane) reacts with hydrazine in a solvent-free approach to yield 3,5-di-tert-butylpyrazole.[13][14] For the mono-tert-butylated target, the reaction of 4,4-dimethyl-1,3-pentanedione (pivaloylacetone) with hydrazine is the most direct Knorr synthesis approach.

The following protocol details a reliable, two-step synthesis starting from the readily available pivaloylacetonitrile, which is first converted to 5-amino-3-tert-butyl-1H-pyrazole, a stable and isolable intermediate. A subsequent deamination (e.g., via diazotization followed by reduction) can then furnish the final product.

Step 1: Synthesis of 5-Amino-3-tert-butyl-1H-pyrazole

This protocol is adapted from established procedures for the condensation of β-ketonitriles with hydrazine.[9]

Table 1: Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 4,4-dimethyl-3-oxopentanenitrile | C₇H₁₁NO | 125.17 | 12.5 g (0.1 mol) | Key precursor[15][16] |

| Hydrazine Hydrate (~64% N₂H₄) | H₆N₂O | 50.06 | 6.0 mL (~0.12 mol) | Corrosive and toxic. Handle with care. |

| Ethanol (95%) | C₂H₅OH | 46.07 | 100 mL | Reaction solvent. |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | ~1 mL | Catalyst. |

| Water | H₂O | 18.02 | As needed | For workup and crystallization. |

| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | As needed | For neutralization. |

Experimental Procedure:

-

Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: To the flask, add 4,4-dimethyl-3-oxopentanenitrile (12.5 g, 0.1 mol) and ethanol (100 mL). Stir the mixture until the nitrile is fully dissolved.

-

Hydrazine Addition: Carefully add hydrazine hydrate (6.0 mL, ~0.12 mol) to the solution, followed by glacial acetic acid (~1 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Isolation:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Reduce the volume of the solvent to about one-third using a rotary evaporator.

-

Slowly add cold water (~100 mL) to the concentrated mixture with stirring. A precipitate should form.

-

Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold water.

-

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield 5-amino-3-tert-butyl-1H-pyrazole as a crystalline solid.

Step 2: Deamination of 5-Amino-3-tert-butyl-1H-pyrazole

The conversion of the aminopyrazole to the parent pyrazole can be achieved via a Sandmeyer-type reaction sequence involving diazotization followed by reductive deamination.

Experimental Procedure (Illustrative):

-

Diazotization: Dissolve the aminopyrazole in an aqueous solution of a non-nucleophilic acid (e.g., H₂SO₄ or HBF₄) at 0-5 °C.

-

Sodium Nitrite Addition: Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.

-

Reduction: Introduce a reducing agent, such as hypophosphorous acid (H₃PO₂), to the diazonium salt solution. This will reduce the diazonium group and replace it with a hydrogen atom.

-

Workup and Purification: After the reaction is complete, neutralize the mixture and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated, and the final product is purified by column chromatography or distillation.

Product Characterization

The final product, 3-tert-butyl-1H-pyrazole, should be characterized to confirm its identity and purity.

Table 2: Expected Analytical Data for 3-tert-butyl-1H-pyrazole

| Property | Expected Value |

| IUPAC Name | 5-tert-butyl-1H-pyrazole[17] |

| Molecular Formula | C₇H₁₂N₂[17] |

| Molar Mass | 124.18 g/mol [17] |

| Appearance | Colorless to pale yellow solid or oil. |

| ¹H NMR (CDCl₃) | δ (ppm): 1.35 (s, 9H, C(CH₃)₃), 6.10 (d, 1H, pyrazole H-4), 7.50 (d, 1H, pyrazole H-5), ~10-12 (br s, 1H, NH). Note: Chemical shifts are approximate and can vary. The H-4/H-5 coupling and the broad NH signal are characteristic. |

| ¹³C NMR (CDCl₃) | δ (ppm): 30.5 (C(CH₃)₃), 32.0 (C(CH₃)₃), 101.0 (C-4), 135.0 (C-5), 160.0 (C-3). Note: Chemical shifts are approximate. |

| Mass Spec (EI) | m/z (%): 124 (M⁺), 109 (M⁺ - CH₃). |

Conclusion

The is most reliably achieved through the Knorr pyrazole synthesis and its variants. The cyclocondensation of a suitable 1,3-dicarbonyl or β-ketonitrile precursor with hydrazine hydrate provides a high-yield and scalable route to this valuable heterocyclic building block. By starting with pivaloylacetonitrile, chemists can readily access 5-amino-3-tert-butyl-1H-pyrazole, a stable intermediate that can be further elaborated or converted to the parent pyrazole. The methods described in this guide are based on well-established chemical principles and provide a solid foundation for researchers in the synthesis of pyrazole-based compounds for drug discovery and development.

References

-

Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent Approach. Angewandte Chemie International Edition, 50(4), 812-815. [Link]

-

El-Sayed, M. A. A., & El-Gaby, M. S. A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6549. [Link]

- Google Patents. (1980).

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. [Link]

-

Becerra, D., Rojas, H., & Castillo, J. C. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank, 2021(1), M1196. [Link]

-

Katritzky, A. R., et al. (2003). Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole. Organic & Biomolecular Chemistry, 1(23), 4268-4274. [Link]

-

Castillo, J. C., et al. (2021). Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. Molbank, 2021(3), M1250. [https://www.semanticscholar.org/paper/Ambient-Temperature-Synthesis-of-(E)-N-(3-(tert-But-Castillo-Rojas/15e7178358e0a297e5590a98f795744a572c676d]([Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses, 91, 138-149. [Link]

-

Becerra, D., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2024(1), M1841. [Link]

-

Bekhit, A. A., & Abdel-Aziem, T. (2013). Synthesis of Novel 5-(3-t-Butyl-1H-Pyrazol-5-yl)-2-Substituted-1,3,4-Oxadiazoles. Indian Journal of Heterocyclic Chemistry, 22(3), 273-278. [Link]

-

Van Wyk, J. L., et al. (2012). Solvent-free synthesis of 3,5-di-tert-butylpyrazole and 3,5-di-substitutedbutylpyrazol-1-ylethanol. Journal of Chemical Research, 36(8), 474-477. [Link]

-

National Center for Biotechnology Information (n.d.). 3-tert-butyl-1H-pyrazole. PubChem Compound Database. [Link]

-

Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]

-

Zelinka, K., Simbera, J., & Pazdera, P. (2014). A Simplified Method for the Efficient Preparation of Pivaloylacetonitrile. Organic Preparations and Procedures International, 46(4), 386-389. [Link]

-

Aggarwal, N., & Kumar, R. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2015(6), 1-52. [Link]

-

da Silva, J. F. M., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17829-17843. [Link]

-

Thompson, R. E., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11639-11644. [Link]

-

Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. Organic & Biomolecular Chemistry, 16(33), 5943-5957. [Link]

-

Koyama, M., et al. (1990). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Agricultural and Biological Chemistry, 54(5), 1255-1259. [Link]

-

Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. [Link]

-

SlideShare. (2022, May 1). Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Van Wyk, J. L., et al. (2013). Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. ChemInform, 44(3). [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Heterocyclic Chemistry. [Link]

-

ChemBK. (n.d.). 4,4-dimethyl-3-oxopentanenitrile. [Link]

-

Beilstein-Institut. (2018). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 4. name-reaction.com [name-reaction.com]

- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. soc.chim.it [soc.chim.it]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Synthesis and chemistry of 3-tert-butyl-1,5-diaminopyrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]

- 13. pure.uj.ac.za [pure.uj.ac.za]

- 14. Solvent-Free Synthesis of 3,5-Di-tert-butylpyrazole and 3,5-Di-substituted-butylpyrazol-1-ylethanol. | Semantic Scholar [semanticscholar.org]

- 15. 4,4-Dimethyl-3-oxopentanenitrile | 59997-51-2 [sigmaaldrich.com]

- 16. chembk.com [chembk.com]

- 17. 3-tert-butyl-1H-pyrazole | C7H12N2 | CID 139978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole: A Cornerstone Building Block in Modern Medicinal Chemistry

Executive Summary

This guide provides a comprehensive technical overview of 3-tert-butyl-1H-pyrazole (CAS: 15802-80-9), a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. We will delve into its fundamental physicochemical properties, spectroscopic signature, and robust synthetic pathways. The core of this document focuses on its strategic application in medicinal chemistry, detailing proven protocols for its functionalization and integration into complex molecular architectures. By explaining the causality behind experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the practical insights needed to effectively leverage this versatile scaffold in their research and development programs.

Introduction: The Pyrazole Scaffold and the Strategic Role of the tert-Butyl Group

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs due to its unique combination of properties.[1][2] The pyrazole moiety is a versatile hydrogen bond donor and acceptor, is metabolically stable, and can be readily functionalized to modulate the steric and electronic properties of a molecule, enabling precise interaction with biological targets.[1][3] This has led to its incorporation in a wide array of therapeutics, including the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the antipsychotic CDPPB.[3][4][5]

Within the vast library of pyrazole derivatives, 3-tert-butyl-1H-pyrazole stands out as a particularly valuable starting material. The introduction of the tert-butyl group confers several strategic advantages:

-

Steric Influence: It provides significant steric bulk, which can be used to control molecular conformation, enhance binding selectivity, and shield adjacent functional groups.

-

Metabolic Stability: The quaternary carbon of the tert-butyl group is resistant to oxidative metabolism, often improving the pharmacokinetic profile of a drug candidate.

-

Lipophilicity: It increases the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability.

-

Spectroscopic Handle: The nine equivalent protons of the tert-butyl group provide a sharp, intense singlet in ¹H NMR spectra, serving as an excellent probe for monitoring reactions and studying molecular complexes.[6]

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 3-tert-butyl-1H-pyrazole is critical for its effective use.

Tautomerism

A key feature of N-unsubstituted pyrazoles is annular tautomerism, where the N-H proton can reside on either nitrogen atom. For this molecule, this results in an equilibrium between 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole. In solution, this equilibrium is typically rapid on the NMR timescale, leading to an averaged spectroscopic appearance. For nomenclature, while 3-tert-butyl-1H-pyrazole is the common name, the IUPAC name is 5-tert-butyl-1H-pyrazole.[][8] This guide will use the common name for consistency.

Caption: Annular tautomerism of 3-tert-butyl-1H-pyrazole.

Core Properties

The essential physicochemical data for 3-tert-butyl-1H-pyrazole are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 15802-80-9 | [9] |

| Molecular Formula | C₇H₁₂N₂ | [9][10] |

| Molecular Weight | 124.18 g/mol | [9] |

| Appearance | Solid | [9][11] |

| Boiling Point | 127 °C (at 0.15 Torr) | [11][12] |

| InChI Key | YIDCITOHTLPMMZ-UHFFFAOYSA-N | [9][10] |

| SMILES | CC(C)(C)C1=NNC=C1 | [9] |

Spectroscopic Signature

Spectroscopic analysis is fundamental to confirming the identity and purity of 3-tert-butyl-1H-pyrazole and its derivatives. The following provides expected reference data based on the analysis of closely related structures.[1][4]

| Technique | Expected Characteristics |

| ¹H NMR | δ (ppm): ~1.3 (s, 9H, C(CH₃)₃), ~6.2 (d, 1H, pyrazole C4-H), ~7.5 (d, 1H, pyrazole C5-H), ~12.0 (br s, 1H, N-H). |

| ¹³C NMR | δ (ppm): ~30 (C(CH₃)₃), ~32 (C(CH₃)₃), ~102 (pyrazole C4), ~138 (pyrazole C5), ~162 (pyrazole C3). |

| IR (cm⁻¹) | ~3150-3200 (N-H stretch), ~2960 (C-H stretch), ~1550 (C=N stretch). |

| MS (EI) | m/z: 124 (M⁺), 109 ([M-CH₃]⁺). |

Synthesis of the 3-tert-butyl-1H-pyrazole Core

The most reliable and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[13]

Caption: General workflow for the synthesis of 3-tert-butyl-1H-pyrazole.

Protocol 1: Synthesis from Pivaloylacetonitrile and Hydrazine

This protocol outlines a standard laboratory procedure for the synthesis of the title compound. Pivaloylacetonitrile serves as a stable and effective precursor to the required β-keto functionality.

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add pivaloylacetonitrile (1.0 eq) and a suitable solvent such as ethanol or acetic acid.

-

Reagent Addition: Slowly add hydrazine hydrate (1.1 eq) to the stirred solution at room temperature. The addition is often mildly exothermic.

-

Causality: Using a slight excess of hydrazine helps to drive the initial condensation reaction to completion. Ethanol is a common solvent as it effectively dissolves the reactants and facilitates the reaction at a moderate temperature.

-

-

Reaction: Heat the mixture to reflux (typically ~80 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine. This removes excess hydrazine and any inorganic salts.

-

Trustworthiness: The aqueous wash is a critical step to remove water-soluble impurities. A self-validating check is to measure the pH of the aqueous layer; it should be near neutral after the final wash.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., hexane) to afford 3-tert-butyl-1H-pyrazole as a solid.

Chemical Reactivity and Strategic Functionalization

The true power of 3-tert-butyl-1H-pyrazole lies in its predictable reactivity, allowing for selective functionalization at multiple positions.

Caption: Key reactivity sites on the 3-tert-butyl-1H-pyrazole scaffold.

N1-Functionalization: Controlling Reactivity

The N-H proton is acidic and can be readily removed by a base, allowing for facile N-alkylation or N-acylation. This is often the first step in a synthetic sequence to prevent side reactions and to introduce key diversity elements. Boc-protection (using di-tert-butyl dicarbonate) is a common strategy to temporarily block the N1 position, directing subsequent reactions to other sites.[14]

C4-Electrophilic Substitution: A Reliable Handle

The C4 position of the pyrazole ring is electron-rich and thus highly susceptible to electrophilic substitution.[15] This provides a reliable handle for introducing functionality.

Protocol 2: C4-Iodination This protocol introduces an iodine atom at the C4 position, creating a versatile intermediate for cross-coupling reactions.

Step-by-Step Methodology:

-

Setup: Dissolve 3-tert-butyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane (DCM) or acetonitrile in a flask protected from light.

-

Reagent Addition: Add N-Iodosuccinimide (NIS) (1.05 eq) portion-wise to the solution at 0 °C.

-

Causality: NIS is a mild and highly effective electrophilic iodinating agent. Performing the reaction at 0 °C helps to control the reaction rate and minimize potential side reactions. The reaction is protected from light to prevent radical-mediated decomposition of NIS.

-

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy any unreacted NIS.

-

Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by column chromatography to yield 3-tert-butyl-4-iodo-1H-pyrazole.

Application as a Core Building Block in Drug Discovery

The functionalized pyrazole core is a launchpad for building complex, pharmacologically active molecules. C-C and C-N bond-forming reactions are paramount in this process.

Caption: Strategic workflow from a simple building block to a complex molecule.

Case Study: Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is one of the most powerful methods for creating C-C bonds. Using the 3-tert-butyl-4-iodo-1H-pyrazole synthesized in Protocol 2, a diverse range of aryl or heteroaryl groups can be introduced.

Protocol 3: Suzuki-Miyaura Coupling of 3-tert-butyl-4-iodo-1H-pyrazole This protocol demonstrates the coupling of the iodinated pyrazole with a generic arylboronic acid.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 3-tert-butyl-4-iodo-1H-pyrazole (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

-

Expertise: The choice of base and catalyst is crucial. Cs₂CO₃ is often more effective for less reactive substrates. Pd(PPh₃)₄ is a reliable, general-purpose catalyst for this transformation. An inert atmosphere is absolutely essential to prevent the oxidation and deactivation of the palladium(0) catalyst.

-

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.

-

Causality: The aqueous component is necessary to dissolve the inorganic base and facilitate the transmetalation step of the catalytic cycle. Solvents must be degassed (by sparging with argon or via freeze-pump-thaw cycles) to remove dissolved oxygen.

-

-

Reaction: Heat the reaction mixture (typically 80-100 °C) for 4-12 hours, monitoring by TLC or LC-MS.

-

Work-up: After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to isolate the desired 3-tert-butyl-4-aryl-1H-pyrazole product.

-

Trustworthiness: A self-validating system for this protocol involves running a control reaction without the palladium catalyst. The absence of product formation confirms that the reaction is indeed palladium-catalyzed and not a result of thermal decomposition or other side reactions.

-

Conclusion and Future Outlook

3-tert-butyl-1H-pyrazole is more than just a chemical reagent; it is a strategically designed building block that offers solutions to common challenges in drug development, including metabolic stability and target selectivity. Its predictable reactivity and the wealth of available synthetic methodologies for its functionalization ensure its continued relevance. As medicinal chemistry advances towards more complex and highly specific therapeutics, the demand for robust, versatile, and intelligently designed scaffolds will only increase. 3-tert-butyl-1H-pyrazole is perfectly positioned to meet this demand, and it will undoubtedly remain a cornerstone in the synthesis of novel therapeutic agents for years to come.

References

-

15802-80-9 CAS MSDS (3-(TERT-BUTYL)-1H-PYRAZOLE) Melting point, Boiling point, Density, Storage Condition . chemicalland21.com. [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine . MDPI. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide . MDPI. [Link]

-

15802-80-9 | 3-tert-Butyl-1H-pyrazole . Synthonix, Inc. [Link]

-

Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine . Organic Syntheses. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone . ResearchGate. [Link]

-

Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction . ARKAT USA, Inc. [Link]

-

Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes . PeerJ. [Link]

-

Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling . University of Nebraska - Lincoln. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . PMC - NIH. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . PubMed Central. [Link]

-

Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations . NIH. [Link]

-

Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

-

Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine . ResearchGate. [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl) . MDPI. [Link]

-

Synthesis of novel pyrazole derivatives and neuroprotective effect investigation . PMC. [Link]

-

Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives . Research & Reviews: Journal of Chemistry. [Link]

-

Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents . International Journal of Pharmaceutical Sciences and Research. [Link]

-

(3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone . MDPI. [Link]

-

Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds . PMC - NIH. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations . PMC - PubMed Central. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Oriental University Chobara. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

3-tert-butyl-1H-pyrazole | C7H12N2 . PubChem - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [ouci.dntb.gov.ua]

- 6. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3-tert-butyl-1H-pyrazole | C7H12N2 | CID 139978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-tert-Butyl-1H-pyrazole 15802-80-9 [sigmaaldrich.com]

- 10. Synthonix, Inc > 15802-80-9 | 3-tert-Butyl-1H-pyrazole [synthonix.com]

- 11. 3-(TERT-BUTYL)-1H-PYRAZOLE CAS#: 15802-80-9 [m.chemicalbook.com]

- 12. 15802-80-9 CAS MSDS (3-(TERT-BUTYL)-1H-PYRAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. mdpi.com [mdpi.com]

- 14. arkat-usa.org [arkat-usa.org]

- 15. Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

molecular structure of 3-tert-butyl-1H-pyrazole

An In-Depth Technical Guide to the Molecular Structure of 3-tert-butyl-1H-pyrazole

Executive Summary

The pyrazole nucleus is a privileged scaffold in modern chemistry, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Understanding the nuanced structural characteristics of substituted pyrazoles is therefore paramount for rational drug design and the development of new chemical entities. This guide provides a comprehensive technical overview of the (CAS: 15802-80-9), a canonical example of a mono-substituted pyrazole. We will move beyond a simple recitation of data to explore the causality behind its structural features, focusing on the critical interplay between its solution-phase tautomerism and its solid-state architecture. This document is intended for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of this fundamental heterocyclic system.

The Central Structural Question: Annular Tautomerism

Unlike their N-substituted counterparts, 1H-pyrazoles exist in a dynamic equilibrium between two tautomeric forms. For 3-tert-butyl-1H-pyrazole, this involves the migration of the annular proton (the 'H' of the '1H') between the two nitrogen atoms. This results in an equilibrium between 3-tert-butyl-1H-pyrazole and 5-tert-butyl-1H-pyrazole.[4][5] This phenomenon, known as annular prototropic tautomerism, is the single most important concept for understanding the molecule's reactivity, spectroscopy, and biological interactions.

The position of this equilibrium is not random; it is dictated by a combination of steric and electronic factors. Theoretical studies and experimental observations on related systems suggest that bulky substituents, such as the tert-butyl group, preferentially occupy the C3 position to minimize steric hindrance with the N-H proton.[5] While both tautomers are present in solution, the 3-substituted form is generally considered the major contributor to the equilibrium.[6][7]

Caption: Annular tautomeric equilibrium of 3(5)-tert-butyl-1H-pyrazole.

Synthesis and Experimental Protocol

The regioselective synthesis of unsymmetrically substituted pyrazoles is a classic challenge in heterocyclic chemistry.[8][9] The most common and direct approach is the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine. To ensure the tert-butyl group is placed at the desired position, the choice of starting material is critical. The reaction of pivaloylacetaldehyde (4,4-dimethyl-3-oxopentanal) with hydrazine hydrate provides a direct route to the target molecule.

Experimental Protocol: Synthesis of 3-tert-butyl-1H-pyrazole

This protocol is a representative procedure based on established methodologies for pyrazole synthesis.

-

Reagent Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pivaloylacetaldehyde (1.0 eq) dissolved in ethanol (5 mL per gram of substrate).

-

Hydrazine Addition: While stirring at room temperature, slowly add hydrazine hydrate (1.1 eq) dropwise to the ethanolic solution. Rationale: A slight excess of hydrazine ensures complete consumption of the dicarbonyl starting material. The addition is performed slowly to control the initial exothermic reaction.

-

Reaction Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. Rationale: Heating provides the necessary activation energy for the cyclization and subsequent dehydration to form the aromatic pyrazole ring.

-

Workup and Isolation: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure 3-tert-butyl-1H-pyrazole as a solid.

Caption: General workflow for the synthesis of 3-tert-butyl-1H-pyrazole.

Solid-State Structure: An X-Ray Crystallography Perspective

While NMR and other spectroscopic methods reveal the time-averaged structure in solution, single-crystal X-ray crystallography provides an unambiguous, static picture of the molecule in the solid state.[1][10] The crystal structure of 3-tert-butyl-1H-pyrazole has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC).[4]

In the solid state, the tautomeric ambiguity is resolved. The crystal structure confirms the identity of the molecule and reveals its precise bond lengths and angles. Crucially, it also elucidates the intermolecular forces that govern the crystal packing. For N-unsubstituted pyrazoles, the dominant interaction is strong N-H···N hydrogen bonding.[11] These bonds act as a supramolecular "glue," organizing the individual molecules into well-defined assemblies. Depending on the substituents, these can manifest as dimers, trimers, or extended polymeric chains (catemers).[11] For instance, the related 5-tert-butyl-3-methyl-1H-pyrazole is known to form a hydrogen-bonded tetramer in its crystal lattice.[12]

Caption: Schematic of N-H···N hydrogen bonding forming a pyrazole chain (catemer).

Spectroscopic Characterization

A combination of spectroscopic techniques is required to build a complete picture of the molecule's structure, confirming both the covalent framework and the dynamic tautomerism.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for studying the structure of 3-tert-butyl-1H-pyrazole in solution.

-

¹H NMR: The spectrum is characterized by a highly deshielded and often broad signal for the N-H proton, its chemical shift being sensitive to solvent and concentration. The nine protons of the tert-butyl group appear as a sharp singlet, typically around 1.3 ppm.[2] The two protons on the pyrazole ring (H4 and H5) will appear as doublets. Due to the rapid tautomeric exchange, the observed spectrum is a weighted average of the two tautomers, which can sometimes lead to broadened signals for the ring protons and carbons.[5]

-

¹³C NMR: The spectrum will show four distinct signals. Two for the tert-butyl group (a quaternary carbon and the three equivalent methyl carbons) and two for the pyrazole ring carbons. The C4 signal is typically sharp, while the C3 and C5 signals can be broadened due to the tautomerism, as the chemical environment of these carbons changes during proton transfer.[5] Data from the fixed tautomer, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine, provides valuable reference points.[2]

| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~ 1.3 (s, 9H) | ~ 30.5 |

| C(CH₃)₃ | - | ~ 32.5 |

| C4-H | ~ 6.2 | ~ 88-105 |

| C5-H / C3-H | Variable (doublets) | ~ 140-160 (may be broad) |

| N1-H | Broad, downfield | - |

| Table 1: Predicted NMR chemical shifts for 3-tert-butyl-1H-pyrazole based on literature values for similar structures.[2][16] |

Infrared (IR) Spectroscopy

IR spectroscopy provides key information about the functional groups present in the molecule.

| Vibrational Mode | Frequency (cm⁻¹) | Comments |

| N-H stretch | 3200 - 3100 | Broad, characteristic of H-bonding.[11] |

| C-H stretch (sp³) | 2960 - 2870 | From the tert-butyl group.[17] |

| C-H stretch (sp²) | ~ 3050 | From the pyrazole ring. |

| C=N / C=C stretch | 1600 - 1450 | Aromatic ring stretching vibrations.[14][18] |

| Table 2: Key IR absorption bands for 3-tert-butyl-1H-pyrazole. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation patterns.

-

Molecular Ion: The electron ionization (EI) mass spectrum will show a prominent molecular ion peak [M]⁺ at m/z = 124.10, corresponding to the molecular formula C₇H₁₂N₂.[4]

-

Fragmentation: The most characteristic fragmentation pathway is the loss of a methyl radical (•CH₃) from the tert-butyl group to form a highly stable [M-15]⁺ cation at m/z = 109. This is often the base peak in the spectrum, reflecting the stability of the resulting tertiary carbocation resonance-stabilized by the pyrazole ring.[2]

Conclusion: A Unified Structural Model

The is best described as a dual-state system. In solution, it exists as a dynamic equilibrium of two rapidly interconverting tautomers, with the 3-substituted form predominating due to steric preference. This dynamic nature is key to its solution-phase chemistry and is reflected in its NMR spectrum. In the solid state, this dynamism is frozen into a single, well-defined conformation, meticulously organized by strong intermolecular N-H···N hydrogen bonds. A complete understanding, essential for applications in medicinal chemistry and materials science, requires an appreciation of both its fluid, tautomeric character in solution and its ordered, static architecture in the solid phase.

References

- A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.

- Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Taylor & Francis Online.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health (NIH).

- Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).

- Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses.

- 3-tert-butyl-1H-pyrazole | C7H12N2 | CID 139978. PubChem, National Institutes of Health (NIH).

- Ambient-Temperature Synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl). Semantic Scholar.

- 3-tert-Butyl-1H-pyrazole 15802-80-9. Sigma-Aldrich.

- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC, National Institutes of Health (NIH).

- Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry.

- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.

- 3-tert-butyl-1-phenyl-4,5-dihydro-1H-pyrazole. Chemical Synthesis Database.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed, National Institutes of Health (NIH).

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.

- The structures of the iodinated pyrazoles 1-6 and X-ray diffraction crystal parameters for each compound. ResearchGate.

- Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. STM Journals.

- X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.

- tert-Butyl 3-amino-1H-pyrazole-1-carboxylate | C8H13N3O2 | CID 51358380. PubChem, National Institutes of Health (NIH).

- 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis. Chemicalbook.

- Crystal structure of 3,5-bis(t-butyl)-1H-pyrazol-4-amine, C11H21N3. ResearchGate.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.

- Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.

- (PDF) (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. ResearchGate.

- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central, National Institutes of Health (NIH).

- 3-Tert-Butyl-1-Isopropyl-1H-Pyrazol-5-Amine. Chem-Impex.

- TERT-BUTYL 3-AMINO-6,6-DIMETHYL-4,6-DIHYDROPYRROLO[3,4-C]PYRAZOLE-5(1H)-CARBOXYLATE(398491-61-7) 1H NMR spectrum. ChemicalBook.

- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.

- Crystal structure of 3-[(3,4-dinitro-1H-pyrazol-1-yl)-NNO-azoxy]-4-nitro-1,2,5-oxadiazole. De Gruyter.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC, National Institutes of Health (NIH).

- Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journals.

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health (NIH).

- Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. PMC, National Institutes of Health (NIH).

- A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles.

- Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry (ACS Publications).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. 3-tert-butyl-1H-pyrazole | C7H12N2 | CID 139978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison [mdpi.com]

- 12. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Some Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

Foreword: The Strategic Value of the Sterically Hindered Pyrazole Core

An In-Depth Technical Guide to the Reactivity of 3-tert-butyl-1H-pyrazole

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyrazole nucleus is recognized as a "privileged scaffold".[1][2][3][4] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have cemented its role in a multitude of approved therapeutics.[4][5] This guide focuses on a specific, strategically important derivative: 3-tert-butyl-1H-pyrazole .

The introduction of a tert-butyl group at the C3 position is not a trivial substitution. This sterically demanding, lipophilic moiety fundamentally alters the molecule's reactivity profile compared to its un-substituted parent. It imposes significant steric hindrance, directing substitution reactions with high regioselectivity, and modulates the electronic character of the heterocyclic ring.[6][7] Understanding these nuances is critical for researchers aiming to leverage this scaffold for creating novel chemical entities with tailored properties. This document provides a field-proven perspective on the synthesis and functionalization of the 3-tert-butyl-1H-pyrazole core, moving beyond mere protocols to explain the causality behind the reactivity.

Synthesis of the 3-tert-butyl-1H-pyrazole Scaffold

The most robust and widely adopted method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative. For the synthesis of the title compound, a precursor bearing the requisite tert-butyl group is essential.

A common starting material is a β-ketoester or a 1,3-diketone containing a pivaloyl group. For instance, the reaction of ethyl-5,5-dimethyl-2,4-dioxohexanoate with hydrazine hydrate provides a direct route to 3-tert-butyl-1H-pyrazole-5-carboxylic acid derivatives, which can be further manipulated.[8]

Conceptual Synthesis Workflow

The following diagram illustrates the fundamental condensation reaction forming the pyrazole ring.

Caption: General workflow for Knorr synthesis of the 3-tert-butyl-pyrazole core.

Exemplary Protocol: Synthesis of 3-tert-butyl-1H-pyrazole-5-carbohydrazide

This protocol, adapted from literature, demonstrates the core ring formation and subsequent functionalization, providing a key intermediate for further derivatization.[8]

-

Step 1: Ring Formation. A solution of ethyl-5,5-dimethyl-2,4-dioxohexanoate (1.0 eq) in ethanol is treated with hydrazine hydrate (1.1 eq).

-

Step 2: Reaction Monitoring. The mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Step 3: Intermediate Isolation. Upon completion, the solvent is removed under reduced pressure. The resulting crude product is 3-tert-butyl-1H-pyrazole-5-carboxylic acid ethyl ester.

-

Step 4: Hydrazide Formation. The crude ester is dissolved in ethanol, and an excess of hydrazine hydrate (e.g., 5.0 eq) is added.

-

Step 5: Final Product. The mixture is refluxed for several hours. After cooling, the precipitated solid, 3-tert-butyl-1H-pyrazole-5-carbohydrazide, is collected by filtration, washed with cold ethanol, and dried.

Reactivity at the Pyrazole Ring Carbons

The pyrazole ring is considered electron-rich and is susceptible to electrophilic attack. The regioselectivity of these reactions is a predictable consequence of the electronic distribution within the ring and, in this specific case, the steric influence of the tert-butyl group.

Electrophilic Aromatic Substitution

For a generic 1H-pyrazole, electrophilic substitution occurs preferentially at the C4 position.[9][10] This is because the transition state for attack at C4 is more stable than those for attack at C3 or C5, which would place a positive charge adjacent to the electron-deficient pyridinic nitrogen (N2).[10]

The C3-tert-butyl group reinforces this preference. It sterically shields the C3 position and, to a lesser extent, the C5 position from the approach of bulky electrophiles. Therefore, reactions such as nitration (HNO₃/H₂SO₄), halogenation (NBS/NCS), and Vilsmeier-Haack formylation (POCl₃/DMF) are expected to yield the C4-substituted product with high selectivity.[9]

Caption: Key electrophilic substitution reactions at the C4 position.

Metalation and Cross-Coupling

While electrophilic substitution is governed by the inherent electronics of the ring, metalation offers a complementary strategy for C-H functionalization, often guided by kinetic acidity or directing groups.

-

Deprotonation: Direct deprotonation of the pyrazole C-H bonds requires a strong base. The C5 proton is generally the most acidic and can be selectively removed with bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), especially at low temperatures. The resulting lithiated species can be trapped with various electrophiles (e.g., aldehydes, CO₂, silyl chlorides). The steric bulk at C3 may further enhance the kinetic acidity of the C5 proton.

-

Cross-Coupling: A more versatile approach involves the synthesis of a halogenated pyrazole (e.g., via C4 or C5 halogenation) followed by transition-metal-catalyzed cross-coupling reactions. This opens access to a vast array of derivatives. The Sonogashira coupling of iodo-pyrazoles with terminal alkynes is a powerful method for introducing carbon-carbon triple bonds.[11]

Protocol: Sonogashira Cross-Coupling of tert-Butyl 3-iodo-5-tert-butyl-1H-pyrazole-1-carboxylate

This protocol demonstrates a typical cross-coupling procedure on a related, N-protected pyrazole system, illustrating the utility of this method.[11]

-

Reaction Setup: To a solution of the N-Boc-protected 3-iodo-5-tert-butyl-pyrazole (1.0 eq) in a suitable solvent (e.g., THF or dioxane) are added the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), a copper(I) co-catalyst (e.g., CuI, 10 mol%), and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

-

Inert Atmosphere: The reaction vessel is purged with an inert gas (e.g., nitrogen or argon).

-

Reaction Conditions: The mixture is stirred at room temperature or heated gently (e.g., 50-70 °C) until TLC or LC-MS analysis indicates complete consumption of the starting iodide.

-

Workup and Purification: The reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.

Reactivity at the Ring Nitrogens (N-H Functionalization)

The N-H proton of the pyrazole ring is acidic and readily participates in reactions with electrophiles. For an unsymmetrical pyrazole like the 3-tert-butyl derivative, substitution can occur at either N1 or N2, leading to regioisomers.

N-Alkylation

The alkylation of pyrazoles is a cornerstone transformation for modulating their physical properties and biological activity.[12][13] The key consideration for 3-tert-butyl-1H-pyrazole is regioselectivity. The overwhelming steric hindrance of the tert-butyl group at C3 effectively blocks the adjacent N2 position. Consequently, N-alkylation reactions with a variety of electrophiles (alkyl halides, tosylates, trichloroacetimidates) proceed with exceptionally high selectivity for the less-hindered N1 position.[14] This predictable outcome is a significant synthetic advantage.

Caption: Sterically-directed N-functionalization of 3-tert-butyl-1H-pyrazole.

Protocol: General N1-Alkylation

-

Deprotonation: To a solution of 3-tert-butyl-1H-pyrazole (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq). Stir at room temperature until gas evolution ceases (in the case of NaH).

-

Electrophile Addition: Add the alkylating agent (e.g., methyl iodide, benzyl bromide, 1.1 eq) dropwise to the solution.

-

Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

-

Workup: Quench the reaction by carefully adding water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography if necessary.

N-Acylation

N-acylation with acid chlorides or anhydrides is also highly regioselective, yielding the 1-acyl-3-tert-butyl-1H-pyrazole derivative.[15][16] These N-acyl pyrazoles are considered activated amides and can serve as useful acyl transfer agents in subsequent reactions. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine or pyridine to scavenge the acid byproduct.

Summary of Reactivity and Applications

The reactivity of 3-tert-butyl-1H-pyrazole is a compelling case study in steric control. The bulky tert-butyl group serves as a powerful directing group, enabling highly regioselective functionalization of the pyrazole core.

| Reaction Type | Position | Key Reagents | Controlling Factor | Typical Yield | Reference |

| N-Alkylation | N1 | R-X, Base (NaH, K₂CO₃) | Steric Hindrance | Good to Excellent | [12][14] |

| N-Acylation | N1 | RCOCl, Base (Et₃N) | Steric Hindrance | Excellent | [15][16] |

| Electrophilic Subst. | C4 | HNO₃/H₂SO₄, NBS | Electronic Preference | Good | [9][10] |

| Metalation | C5 | n-BuLi, LDA | Kinetic Acidity | Variable | - |

| Cross-Coupling | C4 or C5 | Pd/Cu catalysts | Pre-functionalization | Good to Excellent | [11] |

This predictable reactivity makes the 3-tert-butyl-pyrazole scaffold a valuable building block in drug discovery. The tert-butyl group can enhance lipophilicity, improve metabolic stability by blocking a potential site of oxidation, and provide steric bulk to enforce specific ligand-receptor conformations.[17][18] Derivatives have been explored as anticancer and anti-inflammatory agents, highlighting the therapeutic potential of this core structure.[19][20] Furthermore, its derivatives serve as ligands in coordination chemistry, where the steric profile can be used to fine-tune the properties of metal complexes for catalysis.[21]

References

- O'Sullivan, B., et al. (2021).

-

Rojas, R., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]

-

Pollock, P. M., & Cole, K. P. (2014). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. Organic Syntheses. [Link]

-

Abdel-Wahab, B. F., et al. (2012). SYNTHESIS OF NOVEL 5-(3-t-BUTYL-1H-PYRAZOL-5-YL)-2-SUBSTITUTED-1,3,4-OXADIAZOLES. Journal of the Chilean Chemical Society. [Link]

-

Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules. [Link]

-

Ryabukhin, D. S., et al. (2021). Reversed steric order of reactivity for tert-butyl and adamantyl-3-cyanomethylene-1,2,4-triazines. Tetrahedron. [Link]

-

Unknown Author. (n.d.). Complete Electrophilic Substitution Reactions Pyrazole. Scribd. [Link]

-

Unknown Author. (2018). Pyrazole. SlideShare. [Link]

-

Kennedy, C. R., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. Molbank. [Link]

-

Jaunslavietis, M., et al. (2017). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkat USA. [Link]

-

Rojas, R., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. Molbank. [Link]

- Unknown Inventor. (1996). N-alkylation method of pyrazole.

-

Van, K., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. ResearchGate. [Link]

-

Kamal, A., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules. [Link]

-

Serrano-Plana, J., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds. Angewandte Chemie International Edition. [Link]

-

Alkorta, I., et al. (2021). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. [Link]

-

Kennedy, C. R., et al. (2022). (3,5-Di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone. MDPI. [Link]

-

Gomha, S. M., et al. (2017). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. [Link]

-

Kumar, V., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Research in Pharmaceutical and Nano Sciences. [Link]

-

Kumar, A., & Siddiqui, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Fricero, P., et al. (2020). Pyrazole-Based Heterotricycles for Drug Discovery. ChemistryViews. [Link]

-

Serrano-Plana, J., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

-

Chisholm, J. D., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyrazole-Based Heterotricycles for Drug Discovery - ChemistryViews [chemistryviews.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. scribd.com [scribd.com]

- 10. eguru.rrbdavc.org [eguru.rrbdavc.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mdpi.com [mdpi.com]

- 15. (3,5-Di-<i>tert</i>-butylphenyl)(1<i>H</i>-pyrazol-1-yl)methanone - ProQuest [proquest.com]

- 16. mdpi.com [mdpi.com]

- 17. tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. chemrxiv.org [chemrxiv.org]

- 19. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ligand-Directed Metalation of a Gold Pyrazolate Cluster - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Deployment of the 3-tert-Butyl-1H-Pyrazole Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-tert-butyl-1H-pyrazole core is a sterically hindered yet synthetically versatile scaffold that has garnered significant attention in medicinal chemistry and materials science. The bulky tert-butyl group at the C3 position imparts unique electronic and steric properties, influencing molecular conformation, metabolic stability, and target engagement. This guide provides a comprehensive overview of the synthesis, reactivity, and application of 3-tert-butyl-1H-pyrazole derivatives. We will delve into the strategic considerations for the synthesis of the core structure and its subsequent functionalization at the N1, C4, and C5 positions. Detailed experimental protocols, mechanistic insights, and a survey of its utility in the development of bioactive molecules, including kinase inhibitors, will be presented.

Introduction: The Significance of the 3-tert-Butyl-1H-Pyrazole Moiety

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, and they are a cornerstone in the design of a wide array of functional molecules.[1] Their prevalence in approved pharmaceuticals such as Celecoxib (an anti-inflammatory), Sildenafil (a vasodilator), and Rimonabant (an anti-obesity agent) underscores their importance as a privileged scaffold in drug discovery.[2] The introduction of a tert-butyl group at the 3-position of the pyrazole ring creates a unique chemical entity with distinct properties.

The tert-butyl group serves several critical functions:

-

Steric Shielding: It can protect adjacent functional groups from metabolic degradation, thereby enhancing the pharmacokinetic profile of a drug candidate.

-

Conformational Restriction: The bulkiness of the tert-butyl group can lock the molecule into a specific conformation, which can be crucial for selective binding to a biological target.

-

Modulation of Physicochemical Properties: It significantly increases lipophilicity, which can influence cell permeability and solubility.

-

Directing Group in Synthesis: Its steric hindrance can direct incoming reagents to other positions on the pyrazole ring, enabling regioselective functionalization.

This guide will explore the synthetic strategies to access and modify this valuable scaffold, providing researchers with the foundational knowledge to harness its potential in their respective fields.

Synthesis of the 3-tert-Butyl-1H-Pyrazole Core

The construction of the 3-tert-butyl-1H-pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. A common and efficient precursor for introducing the 3-tert-butyl group is pivaloylacetonitrile (4,4-dimethyl-3-oxopentanenitrile).

Knorr Pyrazole Synthesis: A Reliable Approach

The reaction of pivaloylacetonitrile with a substituted or unsubstituted hydrazine is a robust method for preparing 3-tert-butyl-5-amino-1H-pyrazoles. The amino group at the C5 position serves as a versatile handle for further derivatization.

Caption: General scheme for the synthesis of 3-tert-butyl-5-aminopyrazoles.

A detailed experimental protocol for the synthesis of a key intermediate, 3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, is provided below.[3]

Experimental Protocol 1: Synthesis of 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine[3]

-

Reaction Setup: To a solution of concentrated hydrochloric acid (3.8 mL) in water (33 mL), add 3-nitrophenylhydrazine (1.50 g, 9.87 mmol) and 4,4-dimethyl-3-oxopentanenitrile (1.85 g, 14.80 mmol).

-

Heating: Heat the mixture at 70 °C for 1 hour.

-

Acid Addition: Add an additional portion of concentrated hydrochloric acid (3.8 mL) and continue heating for another hour.

-

Work-up: After cooling, add crushed ice to the reaction mixture and neutralize with concentrated ammonium hydroxide.

-

Isolation: Filter the resulting solid under reduced pressure, wash with cold water (3 x 5 mL), and dry at ambient temperature to afford the title compound as a yellow solid.

Reactivity and Strategic Functionalization

The 3-tert-butyl-1H-pyrazole scaffold offers three primary sites for functionalization: the two ring nitrogens (N1 and N2) and the two ring carbons (C4 and C5). The bulky tert-butyl group at C3 sterically hinders direct substitution at the adjacent N2 and C4 positions to some extent, often leading to high regioselectivity in derivatization reactions.

Caption: Key functionalization sites of the 3-tert-butyl-1H-pyrazole core.

N1-Functionalization: Alkylation and Arylation

The N1 position of the pyrazole ring is readily functionalized using various electrophiles. N-alkylation can be achieved with alkyl halides, while N-arylation is often accomplished through Ullmann or Buchwald-Hartwig coupling reactions. The choice of base and solvent is critical for achieving high yields and preventing side reactions.

Causality in Experimental Choices: The use of a strong base like sodium hydride is often preferred for deprotonating the pyrazole N-H, creating a more nucleophilic pyrazolate anion that readily reacts with alkylating agents. In contrast, for less reactive electrophiles or when milder conditions are required, weaker bases like potassium carbonate can be employed, often in polar aprotic solvents like DMF or acetonitrile to facilitate the reaction.

Experimental Protocol 2: N-Methylation of 3-(tert-Butyl)-1H-pyrazol-5-amine[4]

This protocol describes the preparation of the N-methylated precursor used in the synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. The synthesis of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine is typically achieved by reacting pivaloylacetonitrile with methylhydrazine.

-

Reaction Setup: In a suitable reaction vessel, dissolve pivaloylacetonitrile in a solvent such as ethanol.

-

Reagent Addition: Add methylhydrazine to the solution. The reaction is often catalyzed by a small amount of acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours until the reaction is complete, as monitored by TLC.

-

Work-up and Isolation: After cooling, the solvent is removed under reduced pressure. The residue is then purified, typically by column chromatography on silica gel, to yield the desired 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine.

C4-Functionalization: Electrophilic Substitution

The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution reactions such as halogenation, nitration, and formylation. The steric hindrance from the 3-tert-butyl group can influence the reactivity at this position, sometimes requiring more forcing conditions compared to less substituted pyrazoles.

Table 1: Common C4-Functionalization Reactions

| Reaction | Reagents | Product |

| Bromination | N-Bromosuccinimide (NBS) | 4-Bromo-3-tert-butyl-1H-pyrazole |

| Nitration | HNO₃ / H₂SO₄ | 3-tert-Butyl-4-nitro-1H-pyrazole |

| Formylation | Vilsmeier-Haack reagent (POCl₃, DMF) | 3-tert-butyl-1H-pyrazole-4-carbaldehyde |

C5-Functionalization: Leveraging the 5-Amino Group

As demonstrated in Section 2.1, the 5-amino group is a common and highly useful functional handle. It can be readily transformed into a wide range of other functional groups, providing access to a diverse library of derivatives.

Caption: Versatile transformations of the 5-amino group.

The reaction of 5-aminopyrazoles with sulfonyl chlorides in the presence of a base is a straightforward method to introduce a sulfonamide moiety, a common pharmacophore in many drugs.[4]

Experimental Protocol 3: Synthesis of N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide[4]

-

Reaction Setup: A mixture of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine (76 mg, 0.50 mmol), 4-methylbenzenesulfonyl chloride (190 mg, 1.0 mmol), and triethylamine (167 µL, 1.2 mmol) in 2.0 mL of acetonitrile is stirred at room temperature for 12 hours.

-

Work-up: The solvent is evaporated under reduced pressure, and 5.0 mL of distilled water is added. The resulting mixture is extracted twice with 5.0 mL of ethyl acetate.

-

Purification: The combined organic layers are dried, concentrated, and the crude product is purified by column chromatography on silica gel using dichloromethane as the eluent to afford the title compound.

A one-pot, two-step reductive amination of 5-aminopyrazoles with aldehydes provides an efficient route to N-alkylated derivatives.[5] This method is operationally simple and avoids the isolation of the intermediate imine.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The 3-tert-butyl-1H-pyrazole scaffold has emerged as a valuable component in the design of kinase inhibitors. The 3-amino-1H-pyrazole moiety is a known hinge-binding motif, and the tert-butyl group can be strategically employed to enhance selectivity and potency.

For instance, macrocyclization of a promiscuous kinase inhibitor based on a 3-amino-1H-pyrazole scaffold led to the development of a selective and potent BMPR2 inhibitor. The tert-butyl group, although not present in this specific example, could be rationally incorporated to further modulate the inhibitor's properties. In another study, a series of 3-amino-1H-pyrazole-based inhibitors were developed to target the understudied PCTAIRE family of kinases, with derivatives showing high cellular potency.

Table 2: Spectroscopic Data for a Representative 3-tert-Butyl-1H-pyrazole Derivative [4]

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |